2,4,5-Trimethylbenzotrifluoride

Übersicht

Beschreibung

2,4,5-Trimethylbenzotrifluoride: is an organic compound that belongs to the class of trifluoromethyl-substituted aromatic hydrocarbons. It is characterized by the presence of three methyl groups and one trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylbenzotrifluoride typically involves the trifluoromethylation of a suitable aromatic precursor. One common method is the reaction of 2,4,5-trimethylbenzyl chloride with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can vary depending on the desired scale and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Trimethylbenzotrifluoride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the methyl groups can activate the ring towards such reactions.

Nucleophilic Aromatic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.

Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,4,5-Trimethylbenzotrifluoride has several applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable and inert medium.

Biology: The compound is used in the study of biological systems, especially in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, including anti-inflammatory and anti-cancer agents.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .

Wirkmechanismus

The mechanism of action of 2,4,5-Trimethylbenzotrifluoride involves its interaction with molecular targets through its trifluoromethyl and methyl groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Benzotrifluoride (Trifluoromethylbenzene): Lacks the methyl groups present in 2,4,5-Trimethylbenzotrifluoride.

2,4,6-Trimethylbenzotrifluoride: Similar structure but with different positions of the methyl groups.

Parachlorobenzotrifluoride: Contains a chlorine atom instead of the methyl groups.

Uniqueness: this compound is unique due to the specific arrangement of its methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Biologische Aktivität

2,4,5-Trimethylbenzotrifluoride (TMBTF) is an aromatic compound with significant industrial applications, primarily as a solvent and in the synthesis of various chemical intermediates. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of TMBTF, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Structure

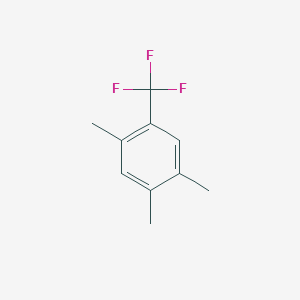

This compound has the following chemical structure:

- Formula : C10H11F3

- Molecular Weight : 202.19 g/mol

- IUPAC Name : 2,4,5-trimethyl-1-(trifluoromethyl)benzene

Physical Properties

- Melting Point : -16 °C

- Boiling Point : 174 °C

- Solubility : Insoluble in water but soluble in organic solvents.

The biological activity of TMBTF can be attributed to its structural features that allow interaction with biological macromolecules. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. This property may lead to interactions with various proteins and enzymes, potentially altering their activities.

Toxicity and Safety Profile

Research indicates that TMBTF exhibits moderate toxicity in various biological systems. Key findings include:

- Acute Toxicity : Studies have shown that TMBTF can cause irritation upon contact with skin and eyes. Inhalation exposure may lead to respiratory distress.

- Chronic Effects : Prolonged exposure has been linked to potential carcinogenic effects, necessitating further investigation into its long-term safety.

Case Studies

-

Case Study on Hepatotoxicity :

- A study investigated the hepatotoxic effects of TMBTF in rodent models. Results indicated elevated liver enzymes and histopathological changes consistent with liver damage after exposure to high concentrations.

- Findings : Increased oxidative stress markers were observed, suggesting a mechanism involving reactive oxygen species (ROS) generation.

-

Environmental Impact Study :

- Research assessed the ecological effects of TMBTF on aquatic organisms. Results showed significant toxicity to fish species at environmentally relevant concentrations.

- : The study highlighted the need for regulatory measures regarding TMBTF's use and disposal.

Biochemical Pathways

TMBTF's interaction with biological systems involves several pathways:

- Enzyme Inhibition : Preliminary studies suggest that TMBTF may inhibit certain cytochrome P450 enzymes, affecting drug metabolism.

- Inflammatory Response Modulation : Data indicate that TMBTF might influence pro-inflammatory cytokine production in immune cells.

Summary of Research Findings

Eigenschaften

IUPAC Name |

1,2,4-trimethyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCRKFYOUAPPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.